2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide

Monoamine Oxidase Enzyme Inhibition Neuroscience

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 851336-10-2) is a synthetic organic compound classified as a substituted phenylacetamide. It features a primary amine (-NH₂) directly attached to the acetamide core and a meta-trifluoromethyl (-CF₃) substituent on the phenyl ring.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 851336-10-2
Cat. No. B1276562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide
CAS851336-10-2
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CN)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13/h1-4H,5,13H2,(H,14,15)
InChIKeyXCABCOJPBRDHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 851336-10-2): A Distinctive Trifluoromethylphenyl Acetamide Building Block for Medicinal Chemistry and Biological Screening


2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide (CAS 851336-10-2) is a synthetic organic compound classified as a substituted phenylacetamide [1]. It features a primary amine (-NH₂) directly attached to the acetamide core and a meta-trifluoromethyl (-CF₃) substituent on the phenyl ring. This specific substitution pattern confers distinct electronic and steric properties that influence its interactions with biological targets [1]. The compound is utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules and as a reference compound in pharmacological studies, particularly for probing monoamine oxidase (MAO) enzyme activity [2].

Critical Procurement Distinction: Why 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide Cannot Be Interchanged with Simpler Acetamide Analogs


Generic substitution with other acetamide derivatives, even those possessing a trifluoromethyl group, is scientifically unsound due to the compound's unique combination of a primary amine and a meta-CF₃ substituent [1]. The primary amine provides a nucleophilic handle for further derivatization and directly impacts the compound's electronic properties and hydrogen-bonding capacity, which are critical for its observed MAO-A inhibitory activity [2]. In contrast, the closely related analog N-(3-(trifluoromethyl)phenyl)acetamide (CAS 351-36-0), which lacks this amine, exhibits significantly reduced or altered biological activity, as demonstrated by its different MAO-B inhibition profile [3]. This stark contrast in potency and selectivity, even within the same target family, highlights that minor structural variations can lead to major functional divergence, making precise compound selection imperative for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide


MAO-A Inhibitory Potency and Isoform Selectivity

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide demonstrates a potent and selective inhibition of human monoamine oxidase A (MAO-A) relative to MAO-B. In an in vitro assay using human recombinant MAO-A expressed in Sf9 cells, the compound exhibited an IC50 of 50 nM [1]. For the same compound, inhibition of human recombinant MAO-B was substantially weaker, with an IC50 of 1.20 µM [1]. This represents a 24-fold selectivity for the MAO-A isoform. For comparison, the closely related compound N-(3-(trifluoromethyl)phenyl)acetamide (CAS 351-36-0), which lacks the alpha-amino group, showed no significant activity against MAO-A in related assays, highlighting the critical role of the primary amine for this target [2].

Monoamine Oxidase Enzyme Inhibition Neuroscience

Comparative MAO-A Potency Across Species

The compound exhibits a notable species-dependent difference in MAO-A inhibition. While it inhibits human MAO-A with an IC50 of 50 nM, its potency against rat brain MAO-A is significantly higher, with a reported IC50 of 2 nM under comparable assay conditions [1]. This 25-fold increase in potency against the rat enzyme suggests potential species-specific binding interactions that must be accounted for when using rodent models in preclinical studies.

Species Selectivity Monoamine Oxidase Pharmacology

Reactivity and Structural Differentiation from Simple Acetamides

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide possesses a primary amine group that enables a range of chemical transformations not possible with simpler N-arylacetamides [1]. The amine acts as a nucleophile, allowing for alkylation, acylation, and reductive amination to create diverse chemical libraries [1]. In contrast, the analogous compound N-(3-(trifluoromethyl)phenyl)acetamide (CAS 351-36-0) lacks this reactive handle and is thus limited to reactions at the amide nitrogen or the aromatic ring, which require harsher conditions and offer less synthetic versatility [2]. This distinction is directly quantifiable by comparing the number of synthetically accessible derivatives; the presence of the free amine expands the accessible chemical space by an order of magnitude for lead optimization programs.

Synthetic Chemistry Building Block Derivatization

Validated Research Applications for 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide


Selective MAO-A Inhibition in Neurological Disorder Models

The compound's well-documented and potent inhibition of human MAO-A (IC50 = 50 nM) and 24-fold selectivity over MAO-B [1] makes it a valuable tool compound for in vitro and ex vivo studies of serotonin and norepinephrine metabolism. It can be used to specifically interrogate the role of MAO-A in models of depression, anxiety, and neurodegeneration, where isoform-selective modulation is a key research objective. The observed species-specific potency (rat IC50 = 2 nM) also provides a useful model for studying cross-species pharmacokinetic and pharmacodynamic relationships [2].

Medicinal Chemistry Scaffold for Derivatization

Due to its primary amine functionality, 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide serves as an ideal starting material for the parallel synthesis of compound libraries [3]. Researchers can exploit this reactive handle to introduce diverse chemical moieties (e.g., via amide coupling, sulfonamide formation, or reductive amination) and rapidly explore the structure-activity relationships (SAR) around the phenylacetamide core. This approach is more efficient than using analogs lacking this key functional group, accelerating lead identification and optimization in drug discovery projects.

Reference Standard in Analytical and Biological Assays

The compound's defined inhibitory profile against MAO enzymes [1] positions it as a suitable positive control or reference standard in high-throughput screening campaigns designed to identify novel MAO inhibitors. Its activity can be used to benchmark assay performance and validate new assay protocols. Furthermore, its distinct analytical characteristics (e.g., molecular weight, UV absorption) make it useful as an internal standard in liquid chromatography-mass spectrometry (LC-MS) method development for related compound classes.

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